molecular formula C17H24BrNO3 B2370356 Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate CAS No. 2158541-78-5

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate

Cat. No.: B2370356
CAS No.: 2158541-78-5
M. Wt: 370.287
InChI Key: HVZTWDMTZOKDAS-UHFFFAOYSA-N
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Description

Introduction to Tert-Butyl 4-[(3-Bromophenyl)-Hydroxymethyl]Piperidine-1-Carboxylate

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is tert-butyl 4-[(3-bromophenyl)(hydroxymethyl)]piperidine-1-carboxylate , which precisely describes its molecular architecture. The name follows IUPAC prioritization rules:

  • The piperidine ring serves as the parent structure.
  • The tert-butoxycarbonyl (Boc) group at position 1 is denoted as a carboxylate ester substituent.
  • The hydroxymethyl group (-CH2OH) and 3-bromophenyl ring are attached to the piperidine’s 4-position, with bromine specified at the phenyl ring’s meta position.

The molecular formula is C17H24BrNO3 , with a molecular weight of 370.28 g/mol . Key structural features include:

  • A six-membered piperidine ring with chair conformation.
  • A Boc group that protects the amine functionality, enhancing stability during synthetic reactions.
  • A hydroxymethyl group that introduces polarity and serves as a potential site for further derivatization.
  • A 3-bromophenyl substituent, which provides a handle for cross-coupling reactions.

Structural Classification Within Piperidine Derivatives

Piperidine derivatives are classified based on substituent patterns and functional groups. This compound belongs to three distinct subcategories:

Boc-Protected Piperidines

The Boc group is a cornerstone of modern peptide synthesis and heterocyclic chemistry. By masking the piperidine nitrogen, it prevents undesired side reactions while allowing selective deprotection under acidic conditions. This feature is critical in multi-step syntheses, such as those involving palladium-catalyzed couplings.

Hydroxymethyl-Substituted Piperidines

The hydroxymethyl group at C-4 introduces both steric and electronic effects. Comparable structures, like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , demonstrate this group’s utility in forming hydrogen bonds or undergoing oxidation to carboxylic acids. In this compound, the hydroxymethyl’s proximity to the 3-bromophenyl group may influence conformational preferences.

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZTWDMTZOKDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158541-78-5
Record name tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate
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Preparation Methods

Protection of 4-Hydroxymethylpiperidine

Procedure (from and):

  • Starting Material : 4-Hydroxymethylpiperidine (10.0 g, 77.5 mmol) is dissolved in anhydrous dichloromethane (DCM).
  • Base Addition : Triethylamine (11.2 mL, 80.9 mmol) is added dropwise at 0°C under nitrogen.
  • Boc Activation : Di-tert-butyl dicarbonate (18.9 g, 85.3 mmol) in DCM is added, stirred at room temperature for 12 h.
  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Organic layers are dried (Na₂SO₄) and concentrated.
  • Yield : 95–98% of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.

Key Data :

Parameter Value
Reaction Time 12–24 h
Solvent DCM or THF
Base Triethylamine or NaH
Yield 84–98%

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl moiety is introduced via nucleophilic substitution or Mitsunobu coupling, leveraging the hydroxymethyl group’s reactivity.

Mitsunobu Reaction with 3-Bromophenol

Procedure (adapted from and):

  • Reactants :
    • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (2.0 g, 7.4 mmol)
    • 3-Bromophenol (1.5 g, 8.1 mmol)
    • Triphenylphosphine (2.3 g, 8.8 mmol)
    • Diisopropyl azodicarboxylate (DIAD, 1.8 mL, 8.8 mmol)
  • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 h.
  • Workup : Quench with H₂O, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc).
  • Yield : 60–74%.

Mechanism :
The Mitsunobu reaction facilitates ether bond formation via redox chemistry, converting the hydroxymethyl group into a better-leaving intermediate.

Nucleophilic Substitution with Aryl Bromides

Procedure (from and):

  • Base Activation : Sodium hydride (60% dispersion, 1.2 eq) is added to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DMF at 0°C.
  • Electrophile Addition : 1-Bromo-3-bromobenzene (1.5 eq) is added dropwise, stirred at 80°C for 6 h.
  • Workup : Dilute with H₂O, extract with EtOAc, and concentrate.
  • Yield : 55–62%.

Key Data :

Parameter Mitsunobu Reaction Nucleophilic Substitution
Solvent THF DMF
Temperature 0°C → RT 80°C
Catalyst/Base PPh₃, DIAD NaH
Typical Yield 60–74% 55–62%

Alternative Routes: Grignard Addition and Reductive Amination

Grignard Addition to Boc-Protected Piperidin-4-One

Procedure (inspired by and):

  • Ketone Preparation : Boc-protected piperidin-4-one (1.0 g, 4.4 mmol) is dissolved in THF.
  • Grignard Reagent : 3-Bromophenylmagnesium bromide (1.2 eq) is added at −78°C, warmed to RT over 2 h.
  • Workup : Quench with NH₄Cl, extract with EtOAc, and purify.
  • Yield : 50–65% (theoretical).

Limitation : This method requires strict anhydrous conditions and specialized Grignard reagents.

Reductive Amination of 4-Acylpiperidine

Procedure (from and):

  • Acylation : React Boc-piperidine-4-carboxylic acid with 3-bromobenzaldehyde via EDC/HOBt coupling.
  • Reduction : Reduce the ketone intermediate with NaBH₄ or BH₃-THF.
  • Yield : 40–55% (lower efficiency due to side reactions).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Mitsunobu Reaction High regioselectivity Costly reagents (DIAD, PPh₃) 60–74%
Nucleophilic Substitution Scalable, simple conditions Requires activated aryl halides 55–62%
Grignard Addition Direct C–C bond formation Sensitivity to moisture 50–65%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.

    Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.

    Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of Niraparib, a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is particularly effective in treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's relevance in cancer therapy .
  • Organic Synthesis :
    • The compound is utilized extensively in organic synthesis due to its ability to undergo various chemical transformations. It is involved in creating complex molecular structures that can lead to new therapeutic agents.
  • Precursor for Illicit Substances :
    • Notably, this compound has been identified as a precursor in the synthesis of illicit fentanyl derivatives, highlighting its dual-use nature in both legitimate pharmaceutical development and illegal drug manufacture.

Case Study 1: Niraparib Synthesis

In research focused on the synthesis of Niraparib, this compound was synthesized through multi-step reactions involving various reagents and conditions. The successful incorporation of this intermediate into the final drug product demonstrated its critical role in developing effective cancer therapies.

Case Study 2: Structural Activity Relationship Studies

Studies examining the structural activity relationships of piperidine derivatives have shown that modifications to the bromophenyl and hydroxymethyl groups can significantly influence biological activity. This research has implications for optimizing drug efficacy and reducing side effects, making this compound a focus for further investigation in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine at the meta-position (target compound) vs. para-position () alters steric and electronic properties, impacting binding interactions in biological targets .
  • Linker Group: Hydroxymethyl (target) vs.
  • Halogen Type : Bromine (target) vs. chlorine () or fluorine () influences lipophilicity (ClogP: Br > Cl > F) and reactivity in cross-coupling reactions .

Key Observations :

  • Microwave-assisted Suzuki coupling () improves efficiency (15 min vs. traditional overnight reactions).
  • Mitsunobu reactions () are versatile for introducing hydroxymethyl-linked aromatics but may yield isomeric mixtures.

Physicochemical Properties

NMR Data Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) References
Target Compound (Hypothetical) δ 7.3–7.5 (3-bromophenyl), δ 3.7–4.0 (CH₂OH) δ 122–135 (aromatic C-Br), δ 79 (Boc C=O) N/A
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate δ 7.75 (aromatic), δ 4.36 (Boc CH₂) δ 170 (ketone C=O)
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate δ 3.5–3.7 (CH₂OH), δ 1.46 (tert-butyl) δ 62.5 (CH₂OH), δ 28.5 (tert-butyl CH₃)

Key Observations :

  • Bromine’s deshielding effect shifts aromatic protons downfield compared to fluorine or chlorine .
  • Hydroxymethyl protons resonate at δ 3.5–4.0, consistent across analogs .

Key Observations :

  • Brominated analogs (e.g., target compound) may exhibit enhanced kinase inhibition due to halogen bonding .
  • Hydroxymethyl linkers improve solubility, critical for blood-brain barrier penetration in antiparasitic agents .

Biological Activity

Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. This article explores the biological activities associated with this compound, focusing on its biochemical interactions, cellular effects, and therapeutic implications.

  • Molecular Formula : C16H22BrNO2
  • Molecular Weight : 340.26 g/mol
  • CAS Number : 1476776-55-2

The compound primarily functions as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can induce synthetic lethality in cancer cells harboring BRCA1 or BRCA2 mutations. This mechanism is particularly relevant in the treatment of certain breast and ovarian cancers.

Biochemical Interactions

This compound interacts with various biomolecules, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit PARP activity, leading to the accumulation of DNA damage in cells that rely on this repair pathway.
  • Cell Signaling Pathways : It affects signaling pathways related to cell survival and apoptosis, thereby promoting cell death in cancerous cells.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown effectiveness against:

  • BRCA1/2 Mutant Tumors : These tumors are particularly sensitive to PARP inhibition.
  • T-Lymphoblastic Cell Lines : The compound has been evaluated for its selectivity and efficacy against specific T-cell malignancies.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • In Vitro Efficacy :
    • A study reported IC50 values as low as 19 nM against human purine nucleoside phosphorylase (PNP), indicating potent inhibitory activity .
    • Another investigation found significant cytotoxicity against BRCA-deficient cancer cells, supporting its therapeutic potential in targeted cancer therapies .
  • Selectivity Profiles :
    • The compound exhibited high selectivity for cancerous cells compared to normal cells, minimizing off-target effects and enhancing its therapeutic index .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameMolecular WeightMechanism of ActionNotable Activity
Niraparib434.4 g/molPARP InhibitionEffective in BRCA-mutant tumors
Olaparib434.4 g/molPARP InhibitionApproved for ovarian cancer
Talazoparib433.4 g/molPARP InhibitionHigh potency against BRCA tumors

Q & A

Q. What are the key steps and challenges in synthesizing tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine core via alkylation or reductive amination.
  • Step 2 : Introduction of the hydroxymethyl group at the 4-position, often using hydroxylation or nucleophilic substitution.
  • Step 3 : Bromination at the 3-position of the phenyl ring via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃).
  • Step 4 : Protection/deprotection strategies (e.g., tert-butyl carbamate protection) to stabilize reactive intermediates .

Q. Key Challenges :

  • Regioselectivity : Ensuring bromination occurs exclusively at the 3-position of the phenyl ring requires careful control of reaction conditions (temperature, catalyst loading) .
  • Yield optimization : Side reactions during hydroxymethylation (e.g., over-oxidation) can reduce purity; purification via silica gel chromatography or recrystallization is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the hydroxymethyl proton (δ ~3.5-4.0 ppm). 13^{13}C NMR verifies the carbonyl (C=O) at ~155 ppm .
  • LC-MS : Assess purity (>95%) and molecular weight (expected [M+H]⁺ ~396.3 g/mol for C₁₈H₂₅BrNO₃).
  • Elemental Analysis : Validate C, H, N, and Br content to confirm stoichiometry .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s tert-butyl and hydroxymethyl groups.
  • Stability : Avoid aqueous acidic/basic conditions to prevent ester hydrolysis. Store in anhydrous THF or DCM at –20°C for long-term stability .

Advanced Research Questions

Q. How does the 3-bromo substituent influence structure-activity relationships (SAR) in drug discovery?

  • Electron-withdrawing effects : The bromine atom increases electrophilicity at the phenyl ring, enhancing binding to targets like kinases or GPCRs.
  • Steric effects : The 3-bromo position minimizes steric hindrance compared to 2- or 4-substituted analogs, improving receptor fit .
  • Comparative studies : Replace bromine with fluorine or methyl groups to evaluate potency changes in biological assays .

Q. What strategies address regioselectivity challenges during bromination of the phenyl ring?

  • Directed ortho-metalation : Use a directing group (e.g., hydroxymethyl) to guide bromine to the 3-position via transition-state stabilization .
  • Catalytic systems : FeBr₃ or CuBr₂ in DCM at 0°C improves selectivity over non-catalyzed reactions .

Q. How should researchers resolve contradictions in biological assay data for this compound?

  • Purity verification : Contradictions may arise from impurities; re-test using HPLC-purified batches.
  • Enantiomeric separation : Chiral HPLC or enzymatic resolution can isolate active enantiomers if racemic mixtures yield inconsistent results .
  • Target validation : Use CRISPR knockout models to confirm on-target vs. off-target effects .

Q. What methodologies enable enantioselective synthesis of the hydroxymethyl group?

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams during hydroxymethylation to induce asymmetry .
  • Asymmetric catalysis : Use Sharpless dihydroxylation or Noyori hydrogenation with Ru/BINAP catalysts for >90% enantiomeric excess .

Q. How does the compound’s stability under physiological conditions impact in vitro assays?

  • Hydrolysis risk : The tert-butyl ester is stable at pH 7.4 but hydrolyzes in acidic lysosomal environments (pH 4.5). Monitor degradation via LC-MS during cell-based assays .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the hydroxymethyl group .

Q. What computational tools predict binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with bromodomains (e.g., BET proteins) using the 3-bromophenyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Evaluate conformational stability of the piperidine ring in aqueous vs. membrane environments .

Q. How can scalability be improved for multi-gram synthesis?

  • Continuous flow reactors : Enhance yield and reduce reaction times for bromination and esterification steps .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale purification .

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